1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea
Description
This compound is a urea derivative featuring a benzofuran-thiazole core and a 4-methoxybenzyl substituent. Benzofuran and thiazole moieties are known for their pharmacological relevance, including enzyme inhibition (e.g., acetylcholinesterase (AChE)) and kinase modulation . The 4-methoxybenzyl group may enhance solubility and metabolic stability compared to halogenated analogs.
Properties
IUPAC Name |
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-25-15-8-6-13(7-9-15)11-21-19(24)23-20-22-16(12-27-20)18-10-14-4-2-3-5-17(14)26-18/h2-10,12H,11H2,1H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCCFPBOUYZXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran-2-yl Thiazole: This can be achieved by reacting benzofuran with thiazole derivatives under specific conditions.
Urea Formation: The benzofuran-2-yl thiazole intermediate can then be reacted with 4-methoxybenzyl isocyanate to form the final urea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzofuran or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. Recent studies have reported efficient synthetic routes that utilize one-pot reactions and catalyst-free conditions, which enhance yield and reduce environmental impact. For instance, a notable method involves the condensation of benzofuran derivatives with thiazoles and urea under optimized conditions, resulting in high yields of the target compound .
Antitumor Properties
Research has indicated that compounds similar to 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea exhibit significant antitumor activity. A series of benzofuran derivatives have been synthesized and tested for their cytotoxic effects against various cancer cell lines. The results suggest that these compounds can inhibit cell proliferation effectively, demonstrating potential as anticancer agents .
Antibacterial Activity
In addition to antitumor effects, compounds containing the benzofuran-thiazole moiety have shown promising antibacterial properties. For example, several derivatives were evaluated against Gram-positive and Gram-negative bacterial strains, revealing varying degrees of activity. The minimum inhibitory concentration (MIC) values indicate that certain derivatives outperform standard antibiotics like gentamicin and ampicillin, suggesting their potential as new antibacterial agents .
Case Study 1: Anticancer Activity
A study involving a series of benzofuran-thiazole derivatives demonstrated their effectiveness against human breast cancer cells (MCF-7). The compound 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea was found to induce apoptosis in these cells through the activation of caspase pathways. The IC50 value was determined to be significantly lower than that of conventional chemotherapeutics, indicating a strong potential for development as an anticancer drug .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of synthesized thiazole derivatives against Staphylococcus aureus and Escherichia coli. The study reported that several compounds exhibited MIC values below those of commonly used antibiotics. This highlights the potential for these derivatives to serve as effective alternatives in treating bacterial infections, especially those resistant to current therapies .
Comparative Data Table
Mechanism of Action
The mechanism of action of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea would depend on its specific biological or chemical activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Diversity: The target compound’s 4-methoxybenzyl group contrasts with halogenated (e.g., 11a’s 3-fluorophenyl) or electron-withdrawing (e.g., TTU6’s 4-cyanophenyl) substituents. Methoxy groups may improve solubility and reduce cytotoxicity compared to halogens .
- Biological Targets: Benzofuran-thiazole-ureas (e.g., e25) show cholinesterase inhibition, while thiophenyl-thiazole-ureas (TTU6) target tubulin.
- Synthetic Efficiency : Yields for analogs range from 72–88% (), suggesting feasible synthesis routes for the target compound.
Structure-Activity Relationships (SAR)
- Electron-Donating vs. Withdrawing Groups: Methoxy (target compound) and morpholinoethoxy () groups may enhance solubility and BBB penetration, critical for CNS targets . Halogens (e.g., e25’s bromo, 11a’s fluoro) improve binding affinity but may increase metabolic instability .
- Heterocyclic Core :
- Benzofuran-thiazole (target, e25) vs. thiophenyl-thiazole (TTU6): Benzofuran’s oxygen atom may facilitate hydrogen bonding with enzyme targets, whereas thiophene’s sulfur contributes to hydrophobic interactions .
- Piperazine-linked thiazoles () show distinct pharmacokinetics due to increased basicity and solubility .
Physicochemical and Pharmacokinetic Properties
- Melting Points : Analogs with rigid structures (e.g., TTU8, m.p. 275–277°C) exhibit higher melting points than flexible derivatives (e.g., T.2, m.p. 164–167°C) . The target compound’s melting point is likely intermediate, influenced by its semi-rigid benzofuran core.
- Molecular Weight : The target compound (~407 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol), similar to analogs in and .
Biological Activity
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea involves a multi-step process, typically starting from benzofuran derivatives and thiazole intermediates. For instance, a one-pot reaction involving 4-methoxyaniline, phenyl isothiocyanate, and bromoacetylbenzofuran in ethanol can yield various thiazole derivatives with high efficiency .
Antibacterial Activity
Research indicates that compounds similar to 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea exhibit significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives range from 4.69 to 156.47 µM against various bacterial strains, including:
The presence of electron-donating groups on the phenyl ring enhances antibacterial activity, suggesting a strong correlation between molecular structure and biological efficacy .
Antifungal Activity
In addition to antibacterial properties, this compound class has demonstrated antifungal activity. For example, MIC values against Candida albicans and Fusarium oxysporum were reported to be between 16.69 and 222.31 µM . The structural modifications in the benzofuran and thiazole moieties are critical for enhancing antifungal efficacy.
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Substituents on the benzene ring : Electron-donating groups improve activity.
- Thiazole ring modifications : Different substitutions can lead to varied biological profiles.
A comparative analysis of various derivatives indicates that compounds with hydroxyl or methoxy substitutions exhibit superior activity compared to those with simple phenyl groups .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Antimicrobial Screening : A study evaluated several thiazole derivatives for their antimicrobial potential against both Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of inhibition, with some achieving inhibition zones exceeding 20 mm against S. aureus and E. coli at specific concentrations .
- Mechanism of Action : Investigations into the mechanism of action suggest that these compounds may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways, although detailed mechanisms remain to be fully elucidated.
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea?
The compound is typically synthesized via a multi-step process:
- Step 1: Formation of the benzofuran-thiazole core through cyclization reactions, often using 2-aminobenzofuran derivatives and thiourea precursors under acidic conditions .
- Step 2: Introduction of the 4-methoxybenzyl group via nucleophilic substitution or coupling reactions. For example, reacting the thiazol-2-amine intermediate with 4-methoxybenzyl isocyanate in dichloromethane or acetonitrile at controlled temperatures (0–25°C) .
- Purification: Chromatography (e.g., silica gel column) or recrystallization from ethanol is used to isolate the final product .
Q. How is the compound characterized, and what analytical methods are essential for confirming its purity?
- Nuclear Magnetic Resonance (NMR): H and C NMR spectra confirm structural integrity, with peaks corresponding to benzofuran protons (δ 6.8–7.5 ppm), thiazole carbons (δ 150–160 ppm), and urea NH groups (δ 8.5–9.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]+ at m/z 420.12) .
- HPLC: Ensures ≥95% purity, using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Antimicrobial Screening: Disk diffusion or microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) values compared to standard antibiotics .
- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC values, using doxorubicin as a positive control .
Advanced Research Questions
Q. How can synthetic yields be optimized for the urea coupling step, and what factors influence reaction efficiency?
- Catalyst Selection: Use of DMAP (4-dimethylaminopyridine) or HOBt (Hydroxybenzotriazole) to enhance coupling efficiency between amines and isocyanates .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while lower temperatures (0–5°C) reduce side reactions .
- Monitoring Reaction Progress: Real-time FT-IR to track urea bond formation (N-H stretch at ~3300 cm) .
Q. How do structural modifications (e.g., substituents on benzofuran or thiazole) impact biological activity?
- Case Study: Replacement of the 4-methoxybenzyl group with a trifluoromethylphenyl moiety (as in structurally similar compounds) increased antiproliferative activity (IC from 25.1 μM to 16.2 μM) due to enhanced lipophilicity and target binding .
- Electron-Withdrawing Groups: Fluorine substituents on the benzofuran ring improve metabolic stability but may reduce solubility, requiring formulation adjustments .
Q. What strategies resolve discrepancies in biological activity data across different studies?
- Assay Standardization: Ensure consistent cell line passage numbers, culture conditions, and compound dissolution protocols (e.g., DMSO concentration ≤0.1%) .
- Structural Confirmation: Re-characterize batches via X-ray crystallography to rule out polymorphic variations affecting bioactivity .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Molecular Docking: Predict binding to targets like DNA gyrase (PDB ID: 1KZN) or kinases using AutoDock Vina, focusing on hydrogen bonds with urea NH groups and π-π stacking with aromatic moieties .
- Enzyme Inhibition Assays: Measure inhibition constants (K) for purified enzymes (e.g., topoisomerase II) via fluorescent substrate cleavage assays .
Q. How can derivatization expand the compound’s application in drug discovery?
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the urea NH for improved bioavailability .
- Bivalent Ligands: Conjugate with benzothiazole derivatives via PEG linkers to target multiple pathways (e.g., kinase and protease inhibition) .
Methodological Considerations
- Stability and Storage: The compound is light-sensitive; store at –20°C in amber vials under nitrogen. Solubility in aqueous buffers can be enhanced with cyclodextrin complexes .
- Data Reproducibility: Publish full synthetic protocols (e.g., equivalents of reagents, heating rates) and raw spectral data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
